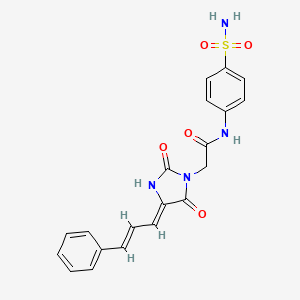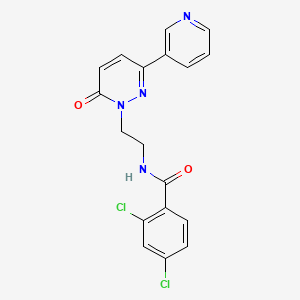![molecular formula C20H19N3O4S B2813522 N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171544-09-4](/img/structure/B2813522.png)
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzodioxole derivative. Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity . The synthesized carboxamide compounds illustrated potent anticancer activity against different cancer cell lines, which was related to the presence of di-methoxy phenyl amide derivatives in benzodioxole compounds .
Synthesis Analysis
The synthesis of benzodioxole compounds has been reported . The compounds were synthesized and evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The synthesis involved a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of benzodioxole compounds has been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The benzodioxole compounds were evaluated for their cytotoxic activity against various cancer cell lines . Compounds showed very weak or negligible anticancer activity with IC 50 3.94-9.12 mM . On the contrary, carboxamide containing compounds showed anticancer activity .Wissenschaftliche Forschungsanwendungen
- Some tested compounds exhibit potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cell lines .
Synthesis and Characterization
Detection of Carcinogenic Lead (Pb2+)
Antitumor Activity
Total Synthesis of Benzylisoquinoline Alkaloids
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to affect the pathways related to cell growth and apoptosis .
Pharmacokinetics
The compound is soluble in non-polar organic solvents and sparingly soluble in ethanol, but insoluble in water This suggests that the compound may have limited bioavailability due to its poor water solubility
Result of Action
The compound has shown potent activities against certain cancer cell lines. For instance, similar compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound may have potential as an antitumor agent.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that the compound’s action may be influenced by the polarity of the environment Additionally, the compound’s stability could be affected by factors such as temperature and pH
Zukünftige Richtungen
The future directions for benzodioxole compounds are likely to involve further exploration of their anticancer activity. The development and discovery of novel anticancer medications remain extremely important due to various factors . These factors include treatments that may cause major side effects or can be rather expensive . Alternatives that are safer biologically and more affordable are still highly desirable .
Eigenschaften
IUPAC Name |
N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(2)28-15-6-3-13(4-7-15)9-18-22-23-20(27-18)21-19(24)14-5-8-16-17(10-14)26-11-25-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKISMCVAOCOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2813445.png)
![N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-ethylphenyl)urea](/img/structure/B2813447.png)

![N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2813449.png)
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine](/img/structure/B2813450.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2813455.png)

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813457.png)


![7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813462.png)